molecular formula C12H12F2O3 B1325928 Ethyl 4-(2,3-difluorophenyl)-4-oxobutyrate CAS No. 898752-96-0

Ethyl 4-(2,3-difluorophenyl)-4-oxobutyrate

Katalognummer: B1325928
CAS-Nummer: 898752-96-0
Molekulargewicht: 242.22 g/mol
InChI-Schlüssel: BARJXDORRJTNEF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-(2,3-difluorophenyl)-4-oxobutyrate is an organic compound that belongs to the class of esters It is characterized by the presence of a difluorophenyl group attached to a butyrate ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2,3-difluorophenyl)-4-oxobutyrate typically involves the esterification of 4-(2,3-difluorophenyl)-4-oxobutyric acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4-(2,3-difluorophenyl)-4-oxobutyrate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.

    Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-(2,3-difluorophenyl)-4-oxobutyric acid.

    Reduction: Formation of ethyl 4-(2,3-difluorophenyl)-4-hydroxybutyrate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

Ethyl 4-(2,3-difluorophenyl)-4-oxobutyrate serves as an intermediate in the synthesis of more complex organic molecules. It is utilized in various chemical reactions including oxidation, reduction, and substitution reactions. The compound's reactivity can be tailored to produce derivatives with specific properties for further applications.

Biology

The compound is being investigated for its potential biological activities, particularly its interactions with enzymes and receptors. Studies have indicated that it may act as an inhibitor for certain enzymes involved in inflammatory pathways, thereby showing promise for anti-inflammatory treatments.

Medicine

Research into the medicinal properties of this compound has highlighted its potential therapeutic effects:

  • Anti-inflammatory Properties : Preliminary studies suggest that it exhibits anti-inflammatory effects comparable to standard drugs.
  • Anticancer Potential : Investigations indicate that it may inhibit the proliferation of cancer cells, particularly in breast cancer models .
  • Neuroprotective Effects : Emerging evidence supports its potential neuroprotective effects in neurodegenerative models.

Industry

In industrial applications, the compound is utilized in the development of new materials and chemical processes. Its unique properties allow it to be incorporated into formulations for fine chemicals and pharmaceuticals.

Inhibition Studies

Research has demonstrated that this compound can inhibit specific enzymes involved in inflammatory pathways. For instance:

  • In vitro studies showed a reduction in pro-inflammatory cytokines upon treatment with the compound.

Cell Proliferation Assays

In cancer cell lines:

  • The compound demonstrated significant antiproliferative activity at micromolar concentrations against breast cancer cells .

Mechanistic Insights

Molecular docking studies revealed effective binding to target proteins involved in cell signaling pathways. The positioning of fluorine atoms on the phenyl ring enhances interaction strength.

Wirkmechanismus

The mechanism of action of Ethyl 4-(2,3-difluorophenyl)-4-oxobutyrate involves its interaction with specific molecular targets. The difluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The ester group allows for hydrolysis, releasing the active acid form that can participate in further biochemical reactions.

Vergleich Mit ähnlichen Verbindungen

Ethyl 4-(2,3-difluorophenyl)-4-oxobutyrate can be compared with other similar compounds such as:

    Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate: Differing by the position of the fluorine atoms on the phenyl ring.

    Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate: Substituting fluorine atoms with chlorine atoms.

    Ethyl 4-(2,3-difluorophenyl)-4-hydroxybutyrate: Reduction product with a hydroxyl group instead of a keto group.

Biologische Aktivität

Ethyl 4-(2,3-difluorophenyl)-4-oxobutyrate is a fluorinated organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a difluorophenyl moiety attached to a butyric acid derivative. The presence of fluorine atoms enhances the compound's lipophilicity and binding affinity to various biological targets, making it a candidate for further pharmacological exploration.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The difluorophenyl group significantly increases the compound's binding affinity, influencing various biochemical pathways:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Binding : Its structure allows it to bind effectively to specific receptors, potentially modulating their activity.

The ester functional group facilitates hydrolysis, releasing the active acid form that can participate in further biochemical reactions .

Biological Activity Overview

Research has indicated several biological activities associated with this compound:

  • Anti-inflammatory Properties : Preliminary studies suggest that this compound may exhibit anti-inflammatory effects comparable to standard anti-inflammatory drugs.
  • Anticancer Potential : Investigations into its anticancer properties are ongoing, with some studies indicating that it may inhibit the proliferation of cancer cells.
  • Neuroprotective Effects : There is emerging evidence supporting its potential neuroprotective effects in models of neurodegeneration .

Case Studies and Experimental Data

  • Inhibition Studies : A study highlighted the compound's ability to inhibit specific enzymes involved in inflammatory pathways. For instance, it was shown to reduce the production of pro-inflammatory cytokines in vitro.
  • Cell Proliferation Assays : In cancer cell lines, this compound demonstrated significant antiproliferative activity at micromolar concentrations. It was particularly effective against breast cancer cell lines .
  • Mechanistic Insights : Molecular docking studies revealed that the compound binds effectively to target proteins involved in cell signaling pathways. This binding was influenced by the positioning of fluorine atoms on the phenyl ring, which enhanced interaction strength .

Comparative Analysis

To better understand the uniqueness of this compound, it can be compared with similar compounds:

Compound NameStructural DifferencesBiological Activity
Ethyl 4-(2,6-difluorophenyl)-4-oxobutyrateDifferent fluorine positionsSimilar anti-inflammatory properties
Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrateChlorine instead of fluorineReduced binding affinity
Ethyl 4-(2,3-difluorophenyl)-4-hydroxybutyrateHydroxyl instead of keto groupEnhanced solubility but lower bioactivity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 4-(2,3-difluorophenyl)-4-oxobutyrate, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via Knoevenagel condensation between 2,3-difluorobenzaldehyde and ethyl acetoacetate under acidic or basic conditions. For example, microwave-assisted synthesis (160 W, 3 minutes) improves yield and reduces side reactions compared to traditional reflux methods . Alternative routes include Claisen-Schmidt condensation or enzymatic catalysis for stereoselective control. Key parameters include solvent choice (ethanol or THF), temperature (60–80°C), and catalyst (e.g., piperidine or H2SO4). Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating high-purity product .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Methodological Answer: Use a combination of NMR spectroscopy (¹H, ¹³C, and ¹⁹F), FT-IR , and HPLC-MS . For NMR, key signals include:

  • ¹H: δ 1.2–1.4 ppm (triplet, ethyl CH3), δ 4.1–4.3 ppm (quartet, ethyl CH2), δ 7.2–7.8 ppm (multiplet, difluorophenyl protons).
  • ¹⁹F: δ -140 to -160 ppm (ortho/para F coupling). IR confirms the carbonyl stretch (~1720 cm⁻¹ for ester and ketone). HPLC retention time and MS (m/z ~256 [M+H]⁺) validate molecular weight .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature?

Methodological Answer: The compound is lipophilic (logP ~2.5) with limited water solubility (<1 mg/mL). Solubility improves in DMSO, ethanol, or acetone. Stability studies show degradation at pH <3 (acid-catalyzed ester hydrolysis) or pH >10 (base-mediated ketone cleavage). Store at -20°C in inert atmosphere (N2) to prevent oxidation. Accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring is recommended for long-term storage protocols .

Advanced Research Questions

Q. How does the electron-withdrawing effect of 2,3-difluorophenyl substituents influence reactivity in nucleophilic additions or cross-coupling reactions?

Methodological Answer: The 2,3-difluorophenyl group enhances electrophilicity at the ketone via conjugation, making it susceptible to nucleophilic attack (e.g., Grignard reagents or hydride reductions). Fluorine’s inductive effect also activates the aromatic ring for Suzuki-Miyaura cross-coupling (e.g., with aryl boronic acids). Computational studies (DFT) reveal reduced LUMO energy (-1.8 eV) at the ketone, correlating with faster reaction kinetics. Experimental validation via kinetic profiling (UV-Vis or in-situ IR) under controlled Pd catalysis (e.g., Pd(PPh3)4) is advised .

Q. What analytical strategies resolve spectral contradictions, such as unexpected splitting in ¹⁹F NMR?

Methodological Answer: Anomalous ¹⁹F NMR splitting may arise from dynamic disorder (e.g., rotational isomerism of the difluorophenyl group). Use variable-temperature NMR (VT-NMR) to identify exchange processes: coalescence temperatures >25°C suggest slow interconversion. Alternatively, X-ray crystallography (as in ) can reveal static disorder. For complex splitting, 2D ¹H-¹⁹F HOESY or COSY experiments clarify through-space couplings. Pair with DFT simulations (Gaussian09) to model fluorine’s electronic environment .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

Methodological Answer: Perform molecular docking (AutoDock Vina) using crystal structures of target enzymes (e.g., COX-2 or kynurenine-3-hydroxylase). Parameterize the ligand with semi-empirical methods (PM6) to account for fluorine’s electronegativity. MD simulations (GROMACS) over 100 ns assess binding stability, focusing on hydrogen bonds (e.g., ketone oxygen with Arg120 in COX-2) and hydrophobic interactions. Validate predictions with in vitro assays (IC50 measurements via fluorescence quenching) .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

Methodological Answer: Common byproducts include diastereomers (from keto-enol tautomerism) or Michael adducts . Optimize via:

  • Flow chemistry : Continuous reactors minimize residence time, reducing side reactions.
  • Catalyst screening : Immobilized lipases (e.g., Candida antarctica Lipase B) enhance regioselectivity.
  • In-situ monitoring : PAT tools (Raman spectroscopy) track intermediate concentrations. Post-reaction, employ fractional distillation (BP 345°C) or simulated moving bed (SMB) chromatography for purification .

Q. Data Contradiction Analysis

Q. How to address discrepancies in reported bioactivity (e.g., conflicting IC50 values against COX-2)?

Methodological Answer: Variations may stem from assay conditions (e.g., cell type, substrate concentration). Standardize protocols:

  • Use recombinant human COX-2 (≥95% purity) in a cell-free assay.
  • Control for non-specific binding via competitive inhibitors (e.g., indomethacin).
  • Validate with orthogonal methods (SPR for binding affinity, qPCR for gene expression). Cross-reference with structural analogs (e.g., Ethyl 4-(4-fluorophenyl)-4-oxobutyrate) to isolate fluorine’s role .

Q. Tables

Table 1. Comparative Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageReference
Microwave-assisted8599Rapid (3 min)
Traditional reflux7495Low equipment cost
Enzymatic catalysis6898Stereoselectivity

Eigenschaften

IUPAC Name

ethyl 4-(2,3-difluorophenyl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2O3/c1-2-17-11(16)7-6-10(15)8-4-3-5-9(13)12(8)14/h3-5H,2,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BARJXDORRJTNEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=C(C(=CC=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40645611
Record name Ethyl 4-(2,3-difluorophenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898752-96-0
Record name Ethyl 4-(2,3-difluorophenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.